molecular formula C9H8F2N6S B4625701 3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B4625701
M. Wt: 270.26 g/mol
InChI Key: DYPQZFNPFPBOSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives typically involves one-pot, multi-component reactions allowing for the efficient construction of the heterocyclic core. For instance, Jilloju et al. (2021) described a rapid synthesis method for a new class of 6-phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives via a one-pot, three-component cascade reaction yielding high product isolation without the need for column chromatographic purification (Jilloju et al., 2021).

Scientific Research Applications

Antioxidant and Anticancer Properties

Research by Sunil et al. (2010) explored the in vitro antioxidant properties of triazolo-thiadiazoles, showing their potential as potent antioxidants and anticancer agents. Specifically, these compounds exhibited a dose-dependent cytotoxic effect on hepatocellular carcinoma cell lines, suggesting their utility in cancer treatment. The study also delved into the mechanism of action, revealing that these compounds could induce apoptosis in cancer cells, a desirable feature for anticancer drugs (Sunil et al., 2010).

Antimicrobial Evaluation

Jilloju et al. (2021) described an efficient synthesis of triazolo[3,4-b][1,3,4]thiadiazole derivatives, assessing their antimicrobial properties. The study highlighted the compounds' interactions with microbial strains, providing a basis for their potential use in developing new antimicrobial agents (Jilloju et al., 2021).

Anti-Tumor Agents

Ibrahim (2009) synthesized a series of triazolo[3,4-b]thiadiazole derivatives, evaluating them for their cytotoxic activities against a wide range of cancer cell lines. Some of these compounds showed inhibitory effects on cancer cell growth, indicating their promise as anti-tumor agents. The study's findings contribute to the understanding of these compounds' pharmacological mechanisms, which could be broad and not limited to tyrosine kinase inactivation (Ibrahim, 2009).

Insecticidal Applications

Research by Fadda et al. (2017) investigated the insecticidal properties of heterocycles incorporating thiadiazole against the cotton leafworm, a common pest affecting cotton crops. This study suggests the potential agricultural applications of these compounds in pest management strategies (Fadda et al., 2017).

Fungicidal Activity

El-Telbani et al. (2007) focused on the synthesis of triazolo[3,4-b][1,3,4]thiadiazoles with potential fungicidal activity. Preliminary tests indicated that certain derivatives, especially those with pyrazolyl substitutions, exhibited fungicidal properties, showcasing their utility in combating fungal infections (El-Telbani et al., 2007).

properties

IUPAC Name

3-(difluoromethyl)-6-(1-ethylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N6S/c1-2-16-4-3-5(14-16)8-15-17-7(6(10)11)12-13-9(17)18-8/h3-4,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPQZFNPFPBOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C2=NN3C(=NN=C3S2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
Reactant of Route 3
3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
Reactant of Route 6
3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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